![molecular formula C22H21ClN4O2S B2411163 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-48-5](/img/structure/B2411163.png)
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
Quinazoline derivatives, including those containing piperazine analogs, have demonstrated potent antiproliferative activities against various cancer cell lines. In a study by Li et al. (2020), a derivative containing a similar structure exhibited biological activity comparable to the control gefitinib against A549 and PC-3 cells, showing its potential as an antitumor agent Li, Chen, Hu, Zhu, Liu, Fu, Wang, Ouyang (2020). Furthermore, Zhang et al. (2016) synthesized quinazoline derivatives with antiproliferative activity against various cancer cell lines, providing insights into the potential mechanisms of action Zhang, Yang, Tang, Cao, Ren, Gao, Liao, Xu (2016).
Antibacterial Activity
Compounds with a quinazoline framework have shown significant antibacterial properties. Appani, Bhukya, and Gangarapu (2016) discovered that some quinazoline derivatives were highly effective against bacteria like Proteus vulgaris and Bacillus subtilis Appani, Bhukya, Gangarapu (2016). Additionally, Patel, Patel, Kumari, and Patel (2012) synthesized s-triazine derivatives with quinazoline and piperazine moieties, displaying notable antibacterial properties Patel, Patel, Kumari, Patel (2012).
Antihypertensive Properties
Quinazoline derivatives have also been studied for their potential in treating hypertension. In a study by Yen et al. (1996), a quinazoline derivative showed significant antihypertensive activity in spontaneously hypertensive rats, suggesting its use in hypertension treatment Yen, Sheu, Peng, Lee, Chern (1996).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of quinazoline and piperazine derivatives. Abele et al. (2012) explored the synthesis of oxazino- and thiazinoquinazolines, highlighting the diverse potential of these compounds in various applications Abele, Popelis, Višnevska (2012). Kumar and Kumar (2021) investigated the antibacterial activity of synthesized Terazosin derivatives, offering insights into their potential use in medical applications Kumar, Kumar, Mazumdar (2021).
properties
IUPAC Name |
9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-5-17(6-4-16)25-9-11-26(12-10-25)20(28)15-2-7-18-19(14-15)24-22-27(21(18)29)8-1-13-30-22/h2-7,14H,1,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDHMUBCWPKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)N=C2SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)

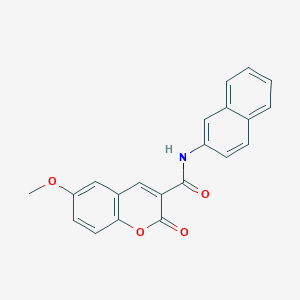
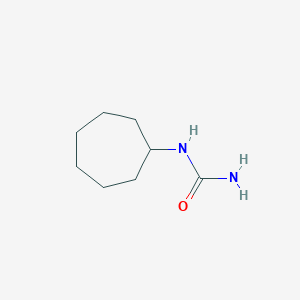
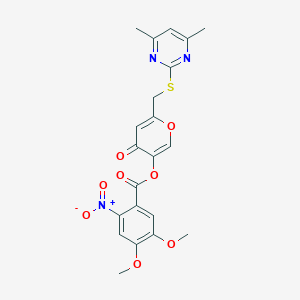

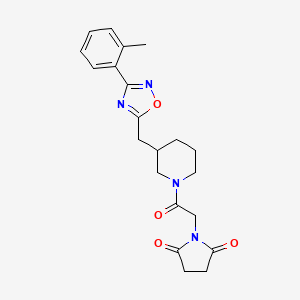
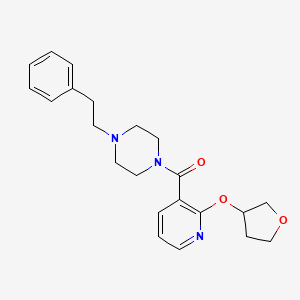

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)